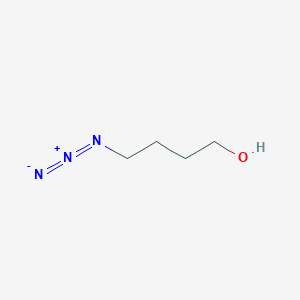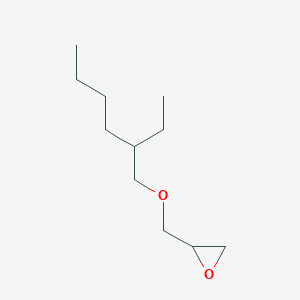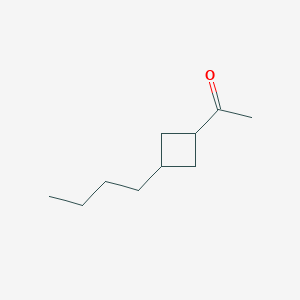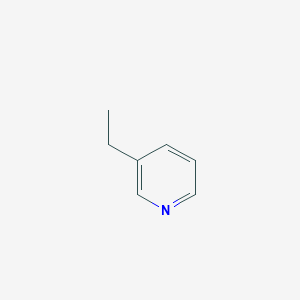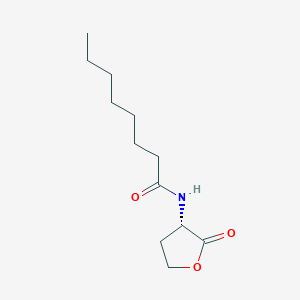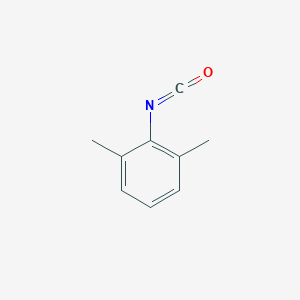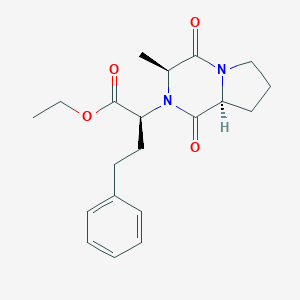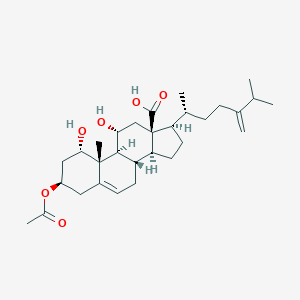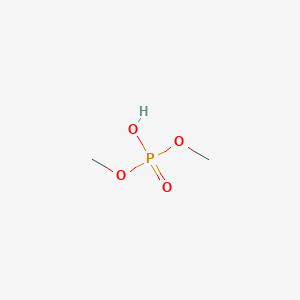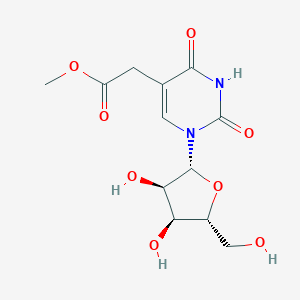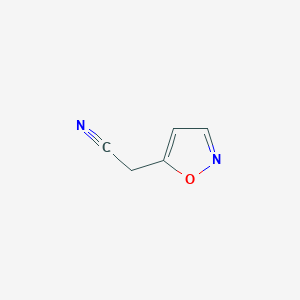
Isoxazol-5-ylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazol-5-ylacetonitrile is a chemical compound with the molecular formula C₅H₄N₂O. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom at adjacent positions.
Applications De Recherche Scientifique
Isoxazol-5-ylacetonitrile has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Isoxazol-5-ylacetonitrile is a compound that has been found to interact with various targets. One of the primary targets of this compound is the TRPV1 channel , a Ca2±permeable non-selective cation channel expressed in primary afferent neurons . This channel plays a crucial role in the integration of nociceptive responses to both chemical and noxious stimuli .
Mode of Action
The compound’s interaction with its targets results in significant changes. For instance, when interacting with the TRPV1 channel, it can modulate the channel’s activity . .
Biochemical Pathways
Given its interaction with the trpv1 channel, it can be inferred that it may influence pathways related to pain perception and inflammation .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability and its overall effect on the body .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. For instance, its interaction with the TRPV1 channel could potentially lead to changes in pain perception and inflammatory responses
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the synthesis of isoxazole derivatives, including this compound, can be influenced by environmental factors such as the presence of ionic liquids . These factors can affect the compound’s stability and, consequently, its efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isoxazol-5-ylacetonitrile can be synthesized through several methods. One common approach involves the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes and treatment with molecular iodine and hydroxylamine . Another method includes the condensation of β-keto esters of carboxylic acids with hydroxylamine in the presence of alkali .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions such as the cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones .
Analyse Des Réactions Chimiques
Types of Reactions: Isoxazol-5-ylacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different functionalized derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions to form various substituted isoxazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, amines, and other functionalized derivatives .
Comparaison Avec Des Composés Similaires
Isoxazole: The parent compound of isoxazol-5-ylacetonitrile, known for its wide range of biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives . Its ability to undergo various chemical transformations and its potential as a bioactive compound make it a valuable molecule in research and development .
Propriétés
IUPAC Name |
2-(1,2-oxazol-5-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c6-3-1-5-2-4-7-8-5/h2,4H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWRJQAETMUBEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407121 |
Source


|
| Record name | ISOXAZOL-5-YLACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854137-77-2 |
Source


|
| Record name | ISOXAZOL-5-YLACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
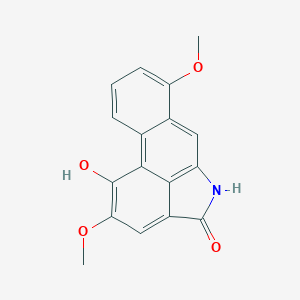
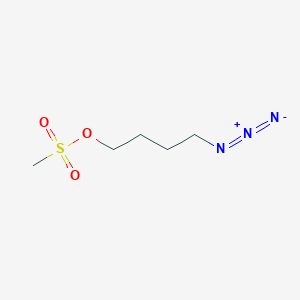
![Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane](/img/structure/B127835.png)
